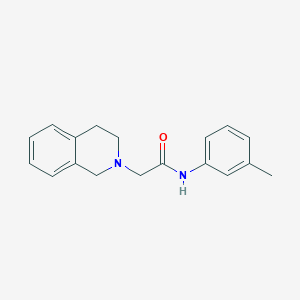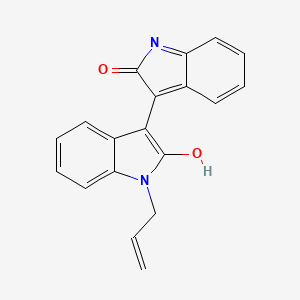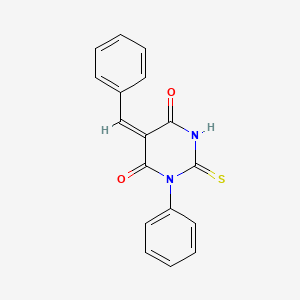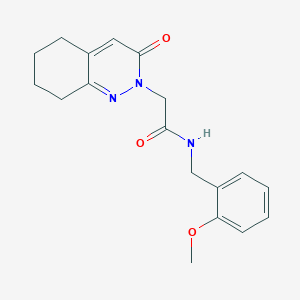
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPA is a member of the isoquinoline family, which is a class of organic compounds that has been extensively studied for their biological activities. In
Aplicaciones Científicas De Investigación
Antileishmanial Agents
This compound has been explored for its potential as an antileishmanial agent. Researchers have synthesized derivatives of this compound and evaluated them for efficacy against visceral leishmaniasis (VL). Some derivatives have shown promising in vitro antileishmanial activity and have demonstrated significant inhibition of parasite burden in infected animal models . These findings suggest that the compound could be a starting point for the development of new treatments for leishmaniasis.
Fungicidal Applications
Derivatives of the compound have been designed and tested for their antifungal properties, particularly as strobilurin analogues. These compounds have exhibited substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . The most promising candidates from these studies could lead to the development of new fungicides with potential applications in agriculture.
Antioxidant Properties
The structure of this compound suggests potential antioxidant properties. Studies on similar dihydro-isoquinolinyl derivatives have shown good radical scavenging activity . This indicates that the compound could be used in scientific research to explore new antioxidants, which are crucial in combating oxidative stress-related diseases.
Inhibition of Mitochondrial Respiration in Fungi
Compounds related to 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)acetamide have been found to inhibit mitochondrial respiration in fungi by acting on the cytochrome bc1 complex . This mode of action is vital for the development of antifungal agents, as it can lead to the cessation of fungal growth.
Pharmacokinetic Studies
The compound has been subjected to pharmacokinetic studies to ascertain its stability in simulated gastric and intestinal fluids . This is an essential step in drug development, ensuring that potential medications remain stable and effective when administered orally.
Structural Optimization for Drug Design
The compound’s derivatives have been used to build models for structure-activity relationships, such as the Comparative Molecular Similarity Indices Analysis (CoMSIA) model . These models provide valuable insights for the structural optimization of new drugs, guiding researchers in designing molecules with enhanced efficacy and reduced toxicity.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-5-4-8-17(11-14)19-18(21)13-20-10-9-15-6-2-3-7-16(15)12-20/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBJPNMKPCRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)